![molecular formula C9H11FN2 B1393962 2-Fluoro-6-(pyrrolidin-1-yl)pyridine CAS No. 1000981-50-9](/img/structure/B1393962.png)
2-Fluoro-6-(pyrrolidin-1-yl)pyridine
Overview
Description
“2-Fluoro-6-(pyrrolidin-1-yl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted at the 2nd position with a fluorine atom and at the 6th position with a pyrrolidin-1-yl group .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(pyrrolidin-1-yl)pyridine” consists of a pyridine ring substituted with a fluorine atom and a pyrrolidin-1-yl group . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “2-Fluoro-6-(pyrrolidin-1-yl)pyridine” could be influenced by various factors, such as the presence of other functional groups and the reaction conditions . For instance, the introduction of a fluorine atom at certain positions could affect the reactivity of the compound .Physical And Chemical Properties Analysis
“2-Fluoro-6-(pyrrolidin-1-yl)pyridine” is a solid compound with a molecular weight of 166.2 . It has a fluorine atom and a pyrrolidin-1-yl group attached to a pyridine ring .Scientific Research Applications
Neurodegenerative Disease Research
This compound has been used in the development of radiofluorinated imaging agents targeting tropomyosin receptor kinases (TrkA/B/C), which are implicated in neurodegenerative diseases like Parkinson’s, Huntington’s, and Alzheimer’s disease .
Cancer Research
The dysregulation of TrkA/B/C is also recognized as a hallmark in various human cancers, making this compound valuable in cancer research for its potential role in tumorogenesis and metastatic potential studies .
Drug Discovery
As part of a versatile scaffold, this compound is utilized in drug discovery, particularly in the synthesis of novel pharmaceuticals that target specific biological pathways or receptors .
Organic Synthesis
It serves as an intermediate in organic synthesis, aiding in the creation of complex molecules for various scientific applications .
Retinoic Acid-Related Orphan Receptor Research
This compound has been involved in research concerning retinoic acid-related orphan receptor γ (RORγt), which plays a role in autoimmune diseases .
Chemical Reagent
It is available as a chemical reagent for broad use in advanced technology research, life sciences, and environmental measurement applications .
Mechanism of Action
The mechanism of action of “2-Fluoro-6-(pyrrolidin-1-yl)pyridine” could depend on its specific application. For example, in drug discovery, compounds containing a pyrrolidine ring have been found to exhibit various biological activities, potentially due to their ability to form hydrogen bonds with biological targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITJTHCVPDLQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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